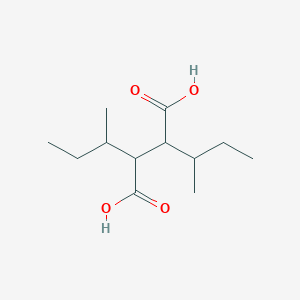
2,3-Di-sec-butylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-sec-butylsuccinic acid is an organic compound belonging to the class of succinic acids It is characterized by the presence of two sec-butyl groups attached to the second and third carbon atoms of the succinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-sec-butylsuccinic acid typically involves the alkylation of succinic acid derivatives. One common method is the reaction of succinic anhydride with sec-butylmagnesium bromide in the presence of a catalyst, followed by hydrolysis to yield the desired product. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Ether or THF (tetrahydrofuran)
- Catalyst: Lewis acids such as AlCl3
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Di-sec-butylsuccinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: Reduction to alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: Halogenation or nitration reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2,3-Di-sec-butyl-4-oxobutanoic acid.
Reduction: Formation of 2,3-Di-sec-butyl-1,4-butanediol.
Substitution: Formation of halogenated derivatives like 2,3-Di-sec-butyl-4-chlorobutanoic acid.
Aplicaciones Científicas De Investigación
2,3-Di-sec-butylsuccinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,3-Di-sec-butylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The presence of sec-butyl groups can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
- 2,3-Dimethylsuccinic acid
- 2,3-Diethylsuccinic acid
- 2,3-Diisopropylsuccinic acid
Comparison: 2,3-Di-sec-butylsuccinic acid is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties compared to other alkyl-substituted succinic acids. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H22O4 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2,3-di(butan-2-yl)butanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-5-7(3)9(11(13)14)10(12(15)16)8(4)6-2/h7-10H,5-6H2,1-4H3,(H,13,14)(H,15,16) |
Clave InChI |
DEUKNQSLWMASIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(C(C)CC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




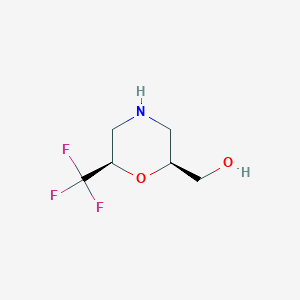
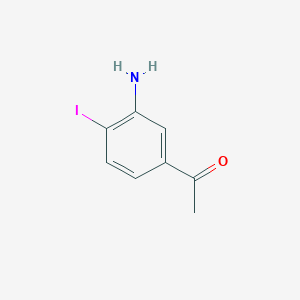
![8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B15198294.png)
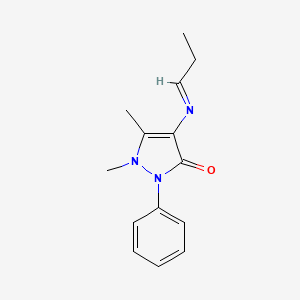
![2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B15198307.png)


![Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15198330.png)
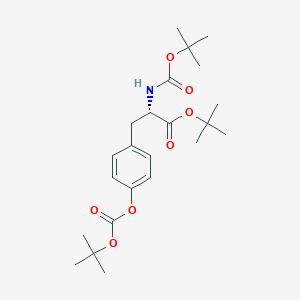
![4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid](/img/structure/B15198352.png)
![Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15198356.png)

